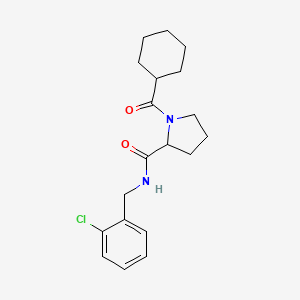
N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been extensively studied for its potential application in cancer therapy due to its ability to selectively target cancer cells.
Wirkmechanismus
N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region. This results in the displacement of the transcription initiation factor SL1, which is required for RNA polymerase I transcription. The inhibition of RNA polymerase I transcription leads to a reduction in ribosomal RNA synthesis and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway. It has also been shown to inhibit the DNA repair protein PARP1, which may contribute to its cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is its potential toxicity, which may limit its clinical application. Another limitation is the lack of biomarkers to predict response to treatment, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide research. One direction is to identify biomarkers that can predict response to treatment. Another direction is to develop combination therapies that can enhance the efficacy of this compound. Additionally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-(cyclohexylcarbonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential application in cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancers. This leads to a reduction in ribosomal RNA synthesis and ultimately cell death. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including breast, colon, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-10-5-4-9-15(16)13-21-18(23)17-11-6-12-22(17)19(24)14-7-2-1-3-8-14/h4-5,9-10,14,17H,1-3,6-8,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFMRXSIGPNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-4-(2-naphthyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-ol](/img/structure/B4533195.png)
![N-ethyl-2-methyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4533203.png)
![1-cyclohexyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B4533208.png)
![3-(3-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxyphenyl)propanamide](/img/structure/B4533221.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[rel-(1R,2S)-2-phenylcyclohexyl]urea trifluoroacetate](/img/structure/B4533241.png)
![1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4533249.png)
![(4S)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B4533251.png)
![2-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B4533254.png)
![7-(2-fluoro-5-methoxybenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4533259.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4533260.png)
![(3-chlorophenyl)[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4533287.png)
![8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533291.png)
![N-methyl-1-[1-(piperidin-4-ylmethyl)-1H-1,2,3-triazol-4-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4533295.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B4533302.png)
